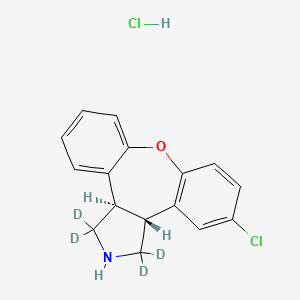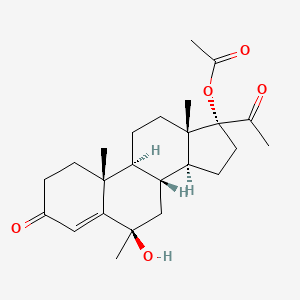
甲磺酰胺-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methazolamide-d6 is a deuterated form of methazolamide, a carbonic anhydrase inhibitor. Methazolamide is primarily used to treat elevated intraocular pressure in conditions such as chronic open-angle glaucoma and acute angle-closure glaucoma . The deuterated form, methazolamide-d6, is often used as an internal standard in mass spectrometry for the quantification of methazolamide .
科学研究应用
神经行为改善
甲磺酰胺已被证明可以通过抑制蛛网膜下腔出血小鼠的神经元凋亡来改善神经行为 . 该研究表明,甲磺酰胺加速了神经损伤的恢复,有效地缓解了脑水肿,并改善了SAH小鼠的认知功能 .
神经保护
甲磺酰胺在血液或血红蛋白处理的原代皮质神经元 (PCNs) 中提供神经保护,并部分恢复正常神经元形态 . 这表明甲磺酰胺可用于在某些情况下保护神经元免受损伤 .
抑制ROS生成
甲磺酰胺有效抑制了血液暴露或血红蛋白损伤诱导的PCNs中的ROS(活性氧)生成 . 这在ROS生成有害的情况下可能有用 .
AQP5表达的减少
已发现甲磺酰胺在不同情况下会降低水通道蛋白AQP5(水通道蛋白5)的表达 . 这在AQP5表达有害的情况下可能有用 .
免疫细胞迁移
生化分析
Biochemical Properties
Methazolamide-d6, like Methazolamide, interacts with the enzyme carbonic anhydrase, inhibiting its activity . This interaction reduces the formation of bicarbonate ions, subsequently reducing sodium and fluid transport . This leads to a decrease in the production of aqueous humor, which helps lower intraocular pressure .
Cellular Effects
Methazolamide-d6 impacts various types of cells and cellular processes. It reduces elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to beta-blockers . It also has a weak and transient diuretic effect, resulting in an increase in urinary volume, with excretion of sodium, potassium, and chloride .
Molecular Mechanism
The molecular mechanism of Methazolamide-d6 involves its potent inhibition of carbonic anhydrase . This inhibition slows the formation of bicarbonate ions, leading to a reduction in sodium and fluid transport . This process decreases the secretion of aqueous humor and reduces intraocular pressure .
Dosage Effects in Animal Models
In animal models, Methazolamide has been used in the acute and long-term management of both primary and secondary glaucoma in dogs . The dosage and frequency of administration are adjusted based on the animal’s response and requirements
Metabolic Pathways
Methazolamide-d6 is involved in the carbonic anhydrase metabolic pathway . It inhibits the enzyme carbonic anhydrase, which is necessary for the production of aqueous humor . This inhibition leads to a decrease in the production of aqueous humor and a reduction in intraocular pressure .
Transport and Distribution
Methazolamide is distributed throughout the body, including the plasma, cerebrospinal fluid, aqueous humor of the eye, red blood cells, bile, and extracellular fluid . It is reasonable to assume that Methazolamide-d6 would have a similar distribution profile.
Subcellular Localization
Given its role as a carbonic anhydrase inhibitor, it is likely to be found wherever this enzyme is present, such as in the cytoplasm of cells .
准备方法
The preparation of methazolamide involves several steps, starting with 5-amino-2-mercapto-1,3,4-thiadiazole as the raw material. The synthetic route includes condensation, acetylation, methylation, oxidation, and amination reactions . The process can be summarized as follows:
Condensation: 5-amino-2-mercapto-1,3,4-thiadiazole undergoes condensation to form an intermediate.
Acetylation: The intermediate is acetylated to form 5-acetamido-2-mercapto-1,3,4-thiadiazole.
Methylation: Methylation of the acetylated intermediate produces N-(4-methyl-2-sulfamoyl-1,3,4-thiadiazolin-5-ylidene)acetamide.
Oxidation and Amination: The final steps involve oxidation and amination to yield methazolamide.
化学反应分析
Methazolamide-d6, like its non-deuterated counterpart, undergoes various chemical reactions:
Oxidation: Methazolamide can be oxidized under specific conditions to form sulfonamide derivatives. 2
属性
CAS 编号 |
1795142-30-1 |
|---|---|
分子式 |
C5H8N4O3S2 |
分子量 |
242.301 |
IUPAC 名称 |
2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3 |
InChI 键 |
FLOSMHQXBMRNHR-WFGJKAKNSA-N |
SMILES |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C |
同义词 |
N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6; L 584601-d6; N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6; Methenamide-d6; Neptazane-d6 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl]-7-hydroxy-1,2,3,4-tetrahydro-carbostyril-d8](/img/structure/B587617.png)


![3-Methyl-2-([7-[(3-methyl-1,3-thiazolidin-2-ylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B587620.png)
![4-Chloro-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B587622.png)
![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)


![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

